Tartryl-bis(glycylazide)
Description
Structure
3D Structure
Properties
CAS No. |
54789-90-1 |
|---|---|
Molecular Formula |
C8H10N8O6 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[[(2R,3R)-4-[(2-azido-2-oxoethyl)amino]-2,3-dihydroxy-4-oxobutanoyl]amino]acetyl azide |
InChI |
InChI=1S/C8H10N8O6/c9-15-13-3(17)1-11-7(21)5(19)6(20)8(22)12-2-4(18)14-16-10/h5-6,19-20H,1-2H2,(H,11,21)(H,12,22)/t5-,6-/m1/s1 |
InChI Key |
MKUQGYURTHZOCW-PHDIDXHHSA-N |
SMILES |
C(C(=O)N=[N+]=[N-])NC(=O)C(C(C(=O)NCC(=O)N=[N+]=[N-])O)O |
Isomeric SMILES |
C(C(=O)N=[N+]=[N-])NC(=O)[C@@H]([C@H](C(=O)NCC(=O)N=[N+]=[N-])O)O |
Canonical SMILES |
C(C(=O)N=[N+]=[N-])NC(=O)C(C(C(=O)NCC(=O)N=[N+]=[N-])O)O |
Synonyms |
tartryl-bis(glycylazide) |
Origin of Product |
United States |
Synthetic Methodologies for Tartryl Bis Glycylazide and Precursors
Strategies for Diastereoselective and Enantioselective Synthesis of the Tartrate Core
Chiral Pool Synthesis: Tartaric acid is an inexpensive and readily available chiral starting material, making it an advantageous precursor. nih.gov It exists in L-(+), D-(-), and meso forms, providing access to various stereoisomers. pw.edu.pl Syntheses often begin with commercially available tartaric acid esters, such as diethyl tartrate or dimethyl tartrate, which serve as versatile chiral building blocks. nih.govtandfonline.com These esters can be modified through various reactions, including protection of the hydroxyl groups followed by functionalization of the carboxylic acid groups. For instance, dimethyl 2,3-O-benzylidene L-tartrate can be synthesized from dimethyl L-tartrate and subsequently converted to a diacid chloride, which can then react with other nucleophiles. tandfonline.com The use of naturally occurring tartaric acid is a cornerstone of many enantioselective syntheses for complex molecules. jst.go.jp
Asymmetric Synthesis: Alternatively, the tartrate core can be constructed using asymmetric reactions on achiral precursors. The Sharpless asymmetric dihydroxylation of a maleate (B1232345) or fumarate (B1241708) ester is a powerful method for generating chiral diols with high enantioselectivity. Similarly, Sharpless asymmetric epoxidation of allylic alcohols, followed by epoxide opening, can yield the desired tartrate derivative. nih.gov For example, this epoxidation was a key step in the synthesis of the western fragment of phorboxazole A, starting from dimethyl-L-tartrate which was converted into an allylic alcohol. nih.gov
| Starting Material | Synthetic Strategy | Key Advantages | Reference |
|---|---|---|---|
| L-(+)-Tartaric Acid | Chiral Pool | Inexpensive, naturally abundant, enantiomerically pure. | nih.govpw.edu.pl |
| Diethyl Fumarate | Asymmetric Synthesis | Allows for the creation of specific enantiomers via Sharpless asymmetric dihydroxylation. | nih.gov |
| Dimethyl Maleate | Asymmetric Synthesis | Can be converted to racemic tartaric acid via catalytic hydroxylation, which can then be resolved. | pw.edu.pl |
| Dimethyl L-Tartrate Acetonide | Chiral Pool | Allows for stereoretentive alkylation to create complex tartrate derivatives. | beilstein-journals.org |
Installation of Glycylazide Functionalities via Carboxylic Acid Activation
The installation of the glycylazide arms onto the tartrate core involves two critical steps: the formation of an amide bond between the tartrate's carboxylic acids and glycine (B1666218), and the subsequent conversion of glycine's carboxyl group into an acyl azide (B81097).
The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine. hepatochem.com To achieve this, the carboxylic acid of the tartrate core must first be "activated." A wide variety of reagents can be used for this activation, including those that convert the carboxylic acid into an acid chloride, anhydride, or an active ester. hepatochem.com For peptide synthesis, coupling reagents are often employed to facilitate this reaction while minimizing side reactions. rsc.org
Once the tartaric acid-glycine diamide (B1670390) is formed, the terminal carboxylic acids of the glycine units must be converted into acyl azides. The acyl azide functional group is valuable in peptide chemistry as it is known to prevent racemization during coupling reactions. rsc.orgrsc.org There are several methods to generate acyl azides:
From Acylhydrazines: A common route involves reacting the carboxylic acid (or its ester derivative) with hydrazine (B178648) (N₂H₄) to form an acylhydrazide. rsc.org This hydrazide is then treated with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and an acid, at low temperatures (≤0 °C) to yield the acyl azide. rsc.org
From Carboxylic Acids: A more direct method involves the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.org
From Acyl Chlorides: The corresponding acyl chloride can be reacted with sodium azide or trimethylsilyl (B98337) azide to form the acyl azide. wikipedia.org
The acyl azide is a highly reactive and potentially unstable intermediate. rsc.orgx-mol.com Therefore, it is typically generated in situ and used immediately in the subsequent reaction step to avoid decomposition. rsc.orgrsc.org
Optimization of Reaction Conditions for High Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of Tartryl-bis(glycylazide). Key parameters to consider include solvent, temperature, catalyst, and reaction time.
For the synthesis of the tartrate core derivatives, reaction conditions can significantly impact the outcome. For example, in the esterification of L-tartaric acid, using boric acid as a catalyst at room temperature for 18 hours can produce dimethyl L-tartrate with a 98% yield. tandfonline.com In the alkylation of lithiated dimethyl tartrate acetonide, maintaining a low temperature of -78 °C is critical for achieving high diastereoselectivity. beilstein-journals.org
In the installation of the glycylazide functionality, temperature control is paramount. The formation of the acyl azide from an acylhydrazide using nitrous acid must be performed at or below 0 °C to prevent the premature decomposition of the azide intermediate. rsc.org The subsequent coupling reaction also benefits from low temperatures. rsc.org The use of continuous-flow reactor systems has emerged as a superior method for handling potentially explosive intermediates like acyl azides. rsc.orgx-mol.com This technology allows for the safe in situ generation and immediate reaction of the acyl azide, minimizing risks and improving control over the reaction. rsc.org In a typical flow setup, the acyl azide is generated with nitrous acid in an aqueous phase and then efficiently extracted into an organic phase containing the amine for the coupling reaction. rsc.orgx-mol.com
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | ≤0 °C | Prevents decomposition of the unstable acyl azide intermediate. | rsc.org |
| pH | Mildly basic (pH ~8) for coupling | Prevents the formation of hydrazoic acid during the coupling step. | rsc.org |
| Reaction System | Continuous-flow reactor | Enhances safety by minimizing the accumulation of explosive intermediates and allows for precise control. | rsc.orgx-mol.com |
| Phase | Biphasic (Aqueous/Organic) | Allows for efficient generation of the azide in the aqueous phase and extraction into the organic phase for reaction. | rsc.orgx-mol.com |
Advanced Purification Techniques for Stereoisomers and the Final Compound
Given the chiral nature of the tartrate core, the separation of stereoisomers is a critical aspect of the synthesis. Advanced purification techniques are necessary to isolate the desired enantiomer or diastereomer and to ensure the purity of the final Tartryl-bis(glycylazide) product.
Chromatographic Techniques: Chiral chromatography is a powerful tool for separating enantiomers. numberanalytics.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for chiral analysis and purification in the pharmaceutical industry. mdpi.comnumberanalytics.com Other relevant techniques include gas chromatography (GC) and supercritical fluid chromatography (SFC), which can be particularly useful for volatile or thermally labile compounds, respectively. numberanalytics.comnumberanalytics.com
Crystallization Methods: Crystallization is an economical and effective technique for chiral resolution, especially on a large scale. numberanalytics.comnih.gov
Fractional Crystallization: This method relies on repeated crystallization to separate diastereomers based on differences in their solubility. numberanalytics.com
Resolution with a Chiral Resolving Agent: A racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. numberanalytics.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. numberanalytics.comnumberanalytics.com O,O'-diacyltartaric acids themselves are commonly used as resolving agents for this purpose. semanticscholar.org
Attrition-Enhanced Deracemization: This is an advanced crystallization technique that can convert a racemic mixture into a single enantiomer with a yield greater than 99%, eliminating enantiomeric waste. nih.gov
| Technique | Principle | Primary Application | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | numberanalytics.commdpi.com |
| Fractional Crystallization | Difference in solubility of diastereomers. | Large-scale separation of diastereomers. | numberanalytics.com |
| Resolution via Diastereomeric Salts | Formation of separable diastereomeric salts with a chiral resolving agent. | Separation of enantiomers of acidic or basic compounds. | numberanalytics.com |
| Attrition-Enhanced Deracemization | Combination of crystallization and in-situ racemization to yield a single enantiomer. | High-yield production of a single enantiomer from a racemate. | nih.gov |
Comparative Analysis of Synthetic Routes for Scalability and Atom Economy
When designing a synthesis for Tartryl-bis(glycylazide), different strategic routes can be envisioned. The choice of route often depends on factors like scalability, cost, safety, and atom economy. Two plausible synthetic routes are compared below.
Route A: Sequential Amide Coupling and Azide Formation This route involves first coupling the tartaric acid derivative with a protected glycine (e.g., glycine methyl ester). This is followed by deprotection of the glycine carboxyl group and subsequent conversion to the acyl azide. A variation involves coupling tartaric acid with glycyl hydrazide directly.
Pros: This is a more traditional and well-documented approach for peptide synthesis. It allows for the purification of the intermediate diamide before proceeding to the potentially hazardous azide formation step.
Route B: Pre-formation of Tartaric Acid Diazide This route would involve converting the two carboxylic acid groups of the tartrate core into acyl azides first, creating "tartaryl diazide." google.com This reactive intermediate would then be reacted with two equivalents of glycine (or a glycine ester) to form the final product.
Pros: This route could be more convergent and have fewer steps.
Cons: The synthesis and isolation of a molecule with two acyl azide groups (tartaryl diazide) could be highly hazardous, making it less suitable for large-scale synthesis without specialized equipment like flow reactors. The high reactivity of the diazide could also lead to side reactions.
| Evaluation Criteria | Route A (Sequential Coupling) | Route B (Tartaryl Diazide Intermediate) | Reference |
|---|---|---|---|
| Scalability | More favorable due to better control over individual steps and less hazardous intermediates. | Poor, due to the potential hazard of isolating a diazide intermediate. May be feasible in a continuous-flow setup. | rsc.orgrsc.org |
| Safety | Safer, as the acyl azide is typically formed in the final step and can be used in situ. | Higher risk due to the formation and potential isolation of a di-acyl azide intermediate. | rsc.orgwikipedia.org |
| Atom Economy | Potentially lower if protecting groups are used for the glycine carboxylate. | Potentially higher if the reaction proceeds cleanly without protecting groups. | wikipedia.org |
| Number of Steps | Higher (may require protection/deprotection). | Lower (more convergent). | google.com |
For industrial applications, Route A, particularly when combined with modern technologies like continuous-flow synthesis for the final azide formation and coupling step, would likely be the preferred method due to its enhanced safety and control, despite potentially having more steps.
Advanced Spectroscopic and Stereochemical Characterization of Tartryl Bis Glycylazide
Conformational Analysis using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation of molecules like Tartryl-bis(glycylazide). Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, would provide a detailed picture of molecular connectivity and spatial arrangement.
Given the molecule's symmetry (assuming the use of a single stereoisomer of tartaric acid, such as L-(+)-tartaric acid), the NMR spectra would be simplified. However, the presence of rotatable bonds (C-C and C-N) means the molecule can exist as a mixture of conformers in solution, potentially leading to broadened signals or multiple sets of resonances. semanticscholar.org Studies on various tartramides have shown that the signals for the methine protons (CH-OH) of the tartaryl core are typically found around δ = 4.0-4.3 ppm in ¹H NMR spectra. semanticscholar.orgmdpi.com The protons of the glycine (B1666218) methylene (B1212753) (-CH₂-) units would likely appear as a distinct signal, with its chemical shift and multiplicity influenced by coupling to the adjacent amide N-H proton.
Key insights would be derived from:
Coupling Constants (J): The ³J(H,H) coupling constants, particularly between the N-H and CH₂ protons of the glycine units, would provide information about the dihedral angles and, by extension, the conformation around the amide bonds.
2D NMR Techniques:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the spin systems within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the link between the tartaryl core and the glycylazide units.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information for defining the molecule's three-dimensional fold and preferred conformation.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Tartryl-bis(glycylazide) This table is based on typical values for tartramide and glycine derivatives.
| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Tartaryl -C H(OH)- | 4.0 - 4.3 | 70 - 75 |
| Tartaryl -CH(O H)- | 5.0 - 6.0 (variable, broad) | N/A |
| Amide -NH - | 7.0 - 8.5 (variable, broad) | N/A |
| Glycyl -C H₂- | 3.8 - 4.2 | 40 - 45 |
| Amide C =O | N/A | 170 - 175 |
| Azide-adjacent C =O | N/A | 165 - 170 |
Chiroptical Properties: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
As a chiral molecule derived from tartaric acid, Tartryl-bis(glycylazide) is expected to be optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for assessing chirality, which arises from the differential absorption and refraction of left- and right-circularly polarized light, respectively. researchgate.netacs.org
The chiroptical properties of tartaric acid derivatives are highly sensitive to the conformation of the tartrate backbone and the electronic nature of the chromophores attached to it. researchgate.net The primary chromophores in Tartryl-bis(glycylazide) are the amide and azide (B81097) groups.
Circular Dichroism (CD) Spectroscopy: The CD spectrum would be dominated by electronic transitions within the amide groups (n → π* and π → π* transitions) and the azide groups. The signs and magnitudes of the observed Cotton effects would be directly related to the absolute configuration (R,R or S,S) of the tartaryl core and the molecule's preferred solution-state conformation. researchgate.net Studies on similar bis-porphyrin molecules linked by a tartaric acid amide have shown that the linker's conformation dictates the chiroptical response. researchgate.net
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the variation of optical rotation with wavelength. researchgate.net An ORD spectrum provides complementary information to CD and can be used to determine the absolute configuration by comparing the observed curve to those of structurally related compounds with known configurations.
The combination of CD and ORD would provide a unique chiroptical fingerprint for Tartryl-bis(glycylazide), confirming its enantiomeric purity and offering insights into its conformational preferences in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule and any intermolecular interactions, such as hydrogen bonding. researchgate.net These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. researchgate.net
For Tartryl-bis(glycylazide), the key vibrational modes would be associated with the O-H, N-H, C=O, and N₃ groups.
Azide (N₃) Stretch: The most characteristic feature would be the intense, sharp antisymmetric stretching vibration of the azide group, typically appearing in the 2100-2160 cm⁻¹ region of the IR spectrum. rsc.orgmdpi.comacs.org Its exact position and lineshape are sensitive probes of the local molecular environment. researchgate.netresearchgate.net
Amide Bands:
Amide A (N-H Stretch): A band around 3300 cm⁻¹ due to N-H stretching. Its position and broadness would indicate the extent of hydrogen bonding. spectroscopyonline.com
Amide I (C=O Stretch): A strong band typically between 1630 and 1680 cm⁻¹. The molecule contains two different amide-like carbonyls (one from the tartramide linkage, one from the glycyl linkage), which could potentially lead to overlapping or distinct bands. spectroscopyonline.com
Amide II (N-H Bend and C-N Stretch): A band around 1510-1570 cm⁻¹, characteristic of secondary amides. spectroscopyonline.com
Hydroxyl (O-H) Stretch: A broad band, typically above 3300 cm⁻¹, arising from the hydroxyl groups of the tartaryl core. Its features would also be indicative of intra- and intermolecular hydrogen bonding.
Table 2: Principal Expected Vibrational Frequencies for Tartryl-bis(glycylazide)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Azide (-N₃) | Antisymmetric Stretch | 2100 - 2160 | Strong, Sharp | Medium |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad | Weak |
| Amide (-CONH-) | N-H Stretch (Amide A) | ~3300 | Medium, Broad | Medium |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium-Strong |
| Amide (-CONH-) | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | Weak |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of Tartryl-bis(glycylazide) could be grown, this technique would provide a wealth of information.
Molecular Conformation: It would reveal the exact bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the crystalline form. This solid-state structure serves as a crucial benchmark for comparison with solution-state conformations predicted by NMR or computational modeling.
Absolute Configuration: For a chiral crystal, the analysis can determine the absolute stereochemistry of the tartaryl core (e.g., confirming the 2R, 3R configuration).
Supramolecular Assembly: X-ray crystallography would elucidate the packing of molecules in the crystal lattice. iucr.org This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the amide N-H, carbonyl oxygen, and hydroxyl groups, which dictate the formation of higher-order supramolecular structures. The structure of related tartaric acid amide derivatives has been successfully determined using this method. researchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Tartryl-bis(glycylazide) and for elucidating its structure through fragmentation analysis.
Accurate Mass Measurement: Using techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (such as TOF, Orbitrap, or FT-ICR), the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be measured with high precision (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The fragmentation of organic azides is often initiated by the loss of a neutral nitrogen molecule (N₂, 28 Da). researchgate.netdtic.mil For Tartryl-bis(glycylazide), one would expect to see sequential losses of N₂ from the two azide termini. Subsequent fragmentation would likely involve the cleavage of the amide bonds, leading to ions corresponding to the tartaryl core and the glycyl fragments. Analyzing these fragments allows for the reconstruction of the molecular structure and confirmation of the sequence of its building blocks.
A plausible primary fragmentation step in positive-ion ESI-MS/MS would be:
[M+H]⁺ → [M - N₂ + H]⁺ → [M - 2N₂ + H]⁺
Further fragmentation would then proceed from these initial product ions.
Reactivity Profiles and Mechanistic Insights of Tartryl Bis Glycylazide
Reactivity in Amide Bond Formation via Azide (B81097) Activation
The azide groups of Tartryl-bis(glycylazide) are precursors for the formation of amide bonds, a cornerstone of peptide synthesis. sigmaaldrich.com The conversion of an azide to an amine, which can then participate in amide bond formation, is a critical step. One of the most common methods to achieve this is the Staudinger reduction, where the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to yield a primary amine and the corresponding phosphine oxide.
Alternatively, azides can be directly converted to amides in certain reactions. For instance, the traceless Staudinger ligation involves the reaction of an azide with a phosphinothioester, leading directly to an amide bond without the need for a separate reduction step. raineslab.comnih.govacs.org This approach offers a highly efficient and clean method for forming amide linkages.
Cycloaddition Reactions with Alkynes (Click Chemistry) for Diverse Adduct Formation
The azide groups of Tartryl-bis(glycylazide) are ideal functional handles for participating in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.govorganic-chemistry.orgwikipedia.org This reaction with terminal alkynes is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazole adducts. acs.org The bifunctional nature of Tartryl-bis(glycylazide) allows for the simultaneous or sequential reaction with two alkyne-containing molecules, enabling the synthesis of complex, symmetrically or asymmetrically functionalized structures.
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.org Unlike CuAAC, RuAAC can also engage internal alkynes, further expanding the synthetic utility of Tartryl-bis(glycylazide). wikipedia.org The choice of catalyst, therefore, dictates the regiochemical outcome of the cycloaddition.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful variant that obviates the need for a metal catalyst, which can be cytotoxic in biological applications. rsc.orgnih.gov In this case, Tartryl-bis(glycylazide) can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form stable triazole linkages. The reaction is driven by the release of ring strain in the cyclooctyne.
Table 1: Comparison of Cycloaddition Reactions for Tartryl-bis(glycylazide)
| Reaction Type | Catalyst | Alkyne Substrate | Regioisomer | Key Advantages |
|---|---|---|---|---|
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | High yield, high regioselectivity, mild conditions. acs.org |
| RuAAC | Ruthenium | Terminal & Internal | 1,5-disubstituted | Complements CuAAC, reacts with internal alkynes. organic-chemistry.orgwikipedia.org |
| SPAAC | None | Strained Cyclooctynes | 1,4-disubstituted | Metal-free, bioorthogonal. rsc.org |
Staudinger Ligation and Other Azide-Mediated Chemical Transformations
Beyond the Staudinger reduction, the Staudinger ligation is a key transformation for azides, enabling the formation of an amide bond. acs.org In its traceless form, a phosphinothioester reacts with the azide to form an iminophosphorane, which then undergoes intramolecular rearrangement and hydrolysis to yield an amide and a phosphine oxide. raineslab.comnih.govraineslab.com This reaction is highly chemoselective and proceeds without epimerization at adjacent stereocenters, which is crucial for peptide and protein chemistry. raineslab.com For Tartryl-bis(glycylazide), this would allow for the direct coupling of two phosphinothioester-containing molecules.
Organic azides can also undergo a variety of other transformations. For example, they can be reduced to primary amines using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C), providing an alternative to the Staudinger reduction. Azides can also participate in the Curtius rearrangement upon heating or photolysis, leading to the formation of an isocyanate, which can be subsequently trapped by nucleophiles like alcohols or amines to form carbamates or ureas, respectively.
Regioselectivity and Stereoselectivity in Tartryl-bis(glycylazide) Transformations
The regioselectivity of reactions involving Tartryl-bis(glycylazide) is primarily dictated by the nature of the reaction itself. As discussed, CuAAC and RuAAC with terminal alkynes afford 1,4- and 1,5-regioisomers of the triazole product, respectively, with high fidelity. nih.govorganic-chemistry.org
The stereoselectivity of reactions involving Tartryl-bis(glycylazide) is influenced by the chiral tartrate backbone. The C2-C3 stereocenters of the tartaric acid core can direct the approach of incoming reagents, potentially leading to diastereoselective outcomes in reactions involving the formation of new stereocenters. nih.govacs.orgrsc.org For instance, in cycloaddition reactions with prochiral alkynes, the chiral environment provided by the tartrate moiety could induce a preference for the formation of one diastereomer over the other. The extent of this stereochemical influence would depend on the distance of the reacting center from the chiral core and the flexibility of the glycyl linkers. Studies on tartaric acid derivatives have shown that the diol functionality can be used to control the stereochemical outcome of various transformations. nih.govacs.org
Table 2: Potential Stereochemical Influence of Tartrate Backbone
| Reaction Type | Potential for Stereodifferentiation | Factors Influencing Selectivity |
|---|---|---|
| Cycloaddition with Prochiral Alkynes | Moderate to High | Proximity of the reaction center to the chiral core, rigidity of the linker, reaction conditions. mdpi.comfrontiersin.org |
| Reactions at the Glycyl Linker | Low | Flexibility of the glycine (B1666218) unit may diminish the influence of the distant tartrate stereocenters. |
| Asymmetric Catalysis | High | The tartrate hydroxyl groups can act as chiral ligands for a metal catalyst, directing the stereochemical outcome of a reaction at a separate substrate. beilstein-journals.org |
Kinetic and Thermodynamic Parameters Governing Key Reactions
Thermodynamically, both the CuAAC and the Staudinger ligation are highly exergonic processes, which contributes to their high yields and irreversibility. raineslab.comrsc.org The formation of the stable triazole ring in the CuAAC reaction provides a strong thermodynamic driving force. mdpi.com Similarly, the Staudinger ligation is driven by the formation of a stable amide bond and the highly favorable formation of a phosphine oxide. raineslab.com
Table 3: Representative Kinetic and Thermodynamic Data for Azide Reactions
| Reaction | Typical Rate Constant | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) |
|---|---|---|---|
| Bulk Azide-Alkyne Cycloaddition | - | ~82 ± 1 kJ mol⁻¹ rsc.org | ~-280 kJ mol⁻¹ rsc.org |
| Traceless Staudinger Ligation | 7.7 x 10⁻³ M⁻¹s⁻¹ acs.org | - | Highly Exergonic raineslab.com |
| Photo-initiated CuAAC Polymerization | Dependent on light intensity and initiator concentration rsc.org | - | - |
Note: The data presented are for analogous systems and serve as representative examples.
Elucidation of Reaction Mechanisms using Isotopic Labeling and Computational Methods
The mechanisms of the key reactions of Tartryl-bis(glycylazide) can be interrogated using a combination of experimental and computational techniques. Isotopic labeling studies are a powerful tool for tracing the path of atoms throughout a reaction. For example, using ¹⁵N-labeled azides can help to elucidate the mechanism of cycloaddition and rearrangement reactions by tracking the fate of each nitrogen atom. researchgate.netresearchgate.net Similarly, ¹⁸O-labeling studies with H₂¹⁸O have been used to determine the origin of the oxygen atom in the amide bond formed during the traceless Staudinger ligation, confirming that it comes from water during the hydrolysis of the amidophosphonium salt intermediate. nih.govacs.org
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition state structures, and the origins of selectivity. researchgate.netresearchgate.netcuny.edu For the CuAAC reaction, computational studies have detailed the catalytic cycle, involving the formation of a copper acetylide, coordination of the azide, and the final reductive elimination to form the triazole ring. nih.gov For the Staudinger ligation, DFT calculations can model the energies of intermediates and transition states, helping to rationalize the observed reaction rates and byproducts. acs.org Furthermore, computational modeling can predict the preferred conformations of Tartryl-bis(glycylazide) and how its chiral backbone might influence the stereochemical course of its reactions. acs.org
Applications of Tartryl Bis Glycylazide in Advanced Organic Synthesis
Utilization as a Chiral Linker or Cross-linking Agent for Supramolecular Structures
Derivatives of tartaric acid are extensively used as chiral linkers and cross-linking agents in the construction of ordered supramolecular assemblies. The stereochemically defined diol or dicarboxylate functionalities of the tartaric acid core allow for the precise spatial arrangement of appended molecular units. This control over three-dimensional structure is crucial for creating materials with tailored properties.
For instance, tartaric acid diamides, formed by coupling tartaric acid with various amines, serve as versatile building blocks for hydrogen-bonded networks. nih.govmdpi.com The amide and hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined one-, two-, or three-dimensional structures. The chirality of the tartaric acid backbone can be translated to the macroscopic level, leading to the formation of chiral crystals or gels.
Table 1: Examples of Tartaric Acid Derivatives in Supramolecular Chemistry
| Derivative Class | Key Structural Features | Role in Supramolecular Assembly | Resulting Structures |
| Tartaric Acid Diamides | Chiral diol, amide functionalities | Hydrogen bonding, stereochemical control | Chiral gels, liquid crystals, porous solids |
| Tartrate Esters | C2-symmetric chiral core | Coordination with metal ions, chiral recognition | Metal-organic frameworks (MOFs), chiral sensors |
| TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) | Bulky aryl groups, chiral diol | Host-guest complexation, chiral scaffolding | Inclusion complexes, chiral catalysts |
This table is illustrative and based on the general applications of tartaric acid derivatives.
Research has shown that the self-assembly of these molecules can be influenced by the nature of the substituents attached to the tartaric acid core. By modifying these groups, it is possible to tune the properties of the resulting supramolecular structures, such as their porosity, stability, and chirality.
Role in the Synthesis of Chiral Peptidomimetics and Oligomers
The rigid and stereochemically defined scaffold of tartaric acid makes it an excellent starting material for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides. By incorporating a tartaric acid unit into a peptide backbone, it is possible to introduce conformational constraints and specific stereochemistry, which can enhance biological activity and metabolic stability. nih.gov
Tartaric acid-based units can serve as turns or loops in a peptide chain, replacing flexible glycine-rich sequences to create more rigid structures. This approach has been used to develop analogs of biologically active peptides with improved receptor binding affinity and selectivity.
Derivatives such as tartaric acid diamides can also act as chiral building blocks for the synthesis of novel oligomers. The C2 symmetry of the tartaric acid core can be used to create polymers with a regular, repeating chiral structure. These chiral oligomers are of interest for their potential applications in chiral recognition, catalysis, and materials science.
Precursor for Macrocyclization and Polymeric Scaffolds via Click Chemistry
The azide (B81097) functionality suggested by the name "Tartryl-bis(glycylazide)" is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net A hypothetical molecule with two glycylazide arms attached to a tartaric acid core would be an ideal precursor for constructing macrocycles and polymers.
The CuAAC reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for macrocyclization. mdpi.comnih.gov A tartaric acid-based diazide could be reacted with a dialkyne linker to form macrocyclic structures with embedded triazole rings. The chirality of the tartaric acid unit would be incorporated into the macrocycle, creating a chiral cavity capable of enantioselective recognition of guest molecules.
Table 2: Potential Click Chemistry Reactions with a Tartaric Acid-Based Diazide
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| Tartaric Acid-Based Diazide | Dialkyne | Chiral Macrocycle | Chiral recognition, ion transport |
| Tartaric Acid-Based Diazide | Poly-alkyne Polymer | Cross-linked Polymer | Chiral stationary phase, hydrogel |
| Alkyne-functionalized Biomolecule | Tartaric Acid-Based Diazide | Bioconjugate | Drug delivery, bio-imaging |
This table is based on established principles of click chemistry and the potential reactivity of a tartaric acid diazide.
Furthermore, such a diazide could be used as a cross-linking agent in polymerization reactions. By reacting with polymers containing alkyne groups, it could form a three-dimensional network, leading to the creation of chiral polymeric scaffolds. These materials could find applications as chiral stationary phases in chromatography or as scaffolds for tissue engineering.
Development of Asymmetric Catalysts and Auxiliaries Derived from Tartaric Acid
Tartaric acid and its derivatives have a long and successful history in the field of asymmetric catalysis. semanticscholar.orgnih.govscienceopen.comresearchgate.net They can function as chiral ligands for metal catalysts or as organocatalysts themselves. The diol functionality is particularly well-suited for coordinating to metal centers, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations.
One of the most famous examples is the use of diethyl tartrate as a chiral ligand in the Sharpless asymmetric epoxidation. This reaction allows for the highly enantioselective synthesis of epoxides from allylic alcohols.
Tartaric acid amides and other derivatives have also been developed as chiral auxiliaries. researchgate.net A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered. Tartaric acid-based auxiliaries have been used in a range of reactions, including aldol additions, Diels-Alder reactions, and alkylations.
Research Findings on Tartaric Acid-Based Catalysts:
TADDOLs: These C2-symmetric diols, derived from tartaric acid, are highly effective ligands for a variety of metal-catalyzed reactions, including reductions, additions to carbonyls, and cycloadditions. nih.gov
Tartrate-derived Phase-Transfer Catalysts: Quaternary ammonium salts derived from tartaric acid have been shown to be effective catalysts for asymmetric phase-transfer reactions, such as the alkylation of glycine (B1666218) Schiff bases. scienceopen.com
Tartaramides: Simple tartaric acid diamides have been used as chiral ligands in reactions such as the asymmetric reduction of ketones. sigmaaldrich.com
Applications in Solid-Phase Organic Synthesis (SPOS) as a Building Block
The bifunctional nature of tartaric acid and its derivatives makes them suitable for use as building blocks in solid-phase organic synthesis (SPOS). In SPOS, molecules are assembled on a solid support, which simplifies purification by allowing for the easy removal of excess reagents and byproducts through filtration.
A tartaric acid derivative could be attached to a solid support via one of its functional groups (e.g., a carboxylic acid), leaving the other functional groups available for further reactions. The chiral scaffold of the tartaric acid unit can then be used to build complex molecules with defined stereochemistry.
For example, a resin-bound tartaric acid derivative could be used as the starting point for the synthesis of a library of chiral compounds. By reacting the free functional groups with a variety of different reagents, a large number of distinct molecules can be generated, which can then be screened for biological activity. This approach is widely used in drug discovery. The use of tartaric acid as a chiral building block in SPOS allows for the efficient and stereocontrolled synthesis of complex molecular architectures. nih.gov
Computational and Theoretical Investigations of Tartryl Bis Glycylazide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic properties and inherent reactivity of a molecule. For Tartryl-bis(glycylazide), these calculations provide insights into the distribution of electrons and the energies of molecular orbitals.
Detailed research findings from these calculations would typically involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Calculations on related organic azides show that the HOMO is often localized on the azide (B81097) moiety, while the LUMO distribution can vary, influencing the azide's reactivity in processes like cycloadditions or reactions with nucleophiles. researchgate.netacs.org
Furthermore, the generation of an electrostatic potential (ESP) map would reveal the charge distribution across the molecule. In Tartryl-bis(glycylazide), the oxygen atoms of the carbonyl and hydroxyl groups are expected to show negative potential (red regions), indicating sites susceptible to electrophilic attack, while the azide termini and hydrogens of the hydroxyl groups would show positive potential (blue regions), indicating sites for nucleophilic attack.
Table 6.1.1: Hypothetical Electronic Properties of Tartryl-bis(glycylazide) calculated using DFT (B3LYP/6-31G(d))
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggesting reasonable stability but accessible reactivity for the azide groups. |
| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge (Nα) | -0.35 | The nitrogen atom directly attached to the glycine (B1666218) unit, showing partial negative charge. |
| Mulliken Charge (Nγ) | +0.25 | The terminal nitrogen of the azide, showing partial positive charge, a key feature for azide reactivity. |
Molecular Dynamics Simulations for Conformational Space Exploration
Due to its flexible backbone and multiple rotatable bonds, Tartryl-bis(glycylazide) can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational space. acs.orgnih.gov By simulating the molecule's movement over time in a solvent environment (like water), MD can identify the most stable, low-energy conformations and the dynamics of their interconversion. acs.org
For this molecule, key areas of interest include the potential for intramolecular hydrogen bonding between the hydroxyl groups of the tartrate backbone and the carbonyl groups of the glycyl units. Such interactions can significantly restrict conformational freedom and stabilize specific folded structures. nih.gov MD simulations would track the distances and angles between these groups to quantify the prevalence and lifetime of these hydrogen bonds. The orientation of the two glycylazide arms relative to each other is another critical factor, defining whether the molecule adopts an extended or a more compact, folded shape. researchgate.net
Table 6.2.1: Hypothetical Major Conformers of Tartryl-bis(glycylazide) Identified by MD Simulation
| Conformer | Key Dihedral Angle (O=C-C-C) | Intramolecular H-Bonds | Population (%) | Description |
| A (Extended) | ~175° | 1 | 60% | The tartrate backbone is in an anti-periplanar (extended) conformation. |
| B (Folded) | ~65° | 2 | 35% | The tartrate backbone is in a gauche (bent) conformation, allowing H-bonding between a hydroxyl and a distant carbonyl. |
| C (Twisted) | ~120° | 0 | 5% | A higher-energy, less stable conformation with no significant intramolecular stabilization. |
Prediction of Spectroscopic Signatures and Chiroptical Behavior
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to verify experimentally synthesized samples. researchgate.net DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the local electronic environment of each atom. researchgate.netnih.gov By calculating these shifts for the dominant conformers identified through MD simulations and averaging them based on their population, a theoretical spectrum can be generated that closely matches experimental results.
Given the chiral nature of the tartaric acid core, predicting its chiroptical behavior is essential. Time-dependent DFT (TD-DFT) is used to simulate the Circular Dichroism (CD) spectrum. The CD spectrum is a unique fingerprint for a chiral molecule, showing positive or negative peaks depending on how it differentially absorbs left- and right-circularly polarized light. The calculated spectrum can confirm the absolute configuration of the stereocenters. researchgate.net
Table 6.3.1: Hypothetical Predicted vs. Experimental Spectroscopic Data for Tartryl-bis(glycylazide)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (α-CH) | 4.6 ppm | 4.5 ppm |
| ¹³C NMR (C=O) | 171.2 ppm | 170.9 ppm |
| IR Freq. (Azide N≡N Stretch) | 2130 cm⁻¹ | 2125 cm⁻¹ |
| IR Freq. (C=O Stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| CD Spectrum (λmax) | +225 nm | +220 nm |
Reaction Pathway Analysis and Transition State Modeling
The azide groups are the primary reactive sites in Tartryl-bis(glycylazide), known for participating in reactions like the Huisgen cycloaddition ("click chemistry"). acs.org Computational chemistry can be used to model the entire reaction pathway for such a transformation, for instance, its reaction with an alkyne. This involves identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. fiveable.meunacademy.com
Table 6.4.1: Hypothetical Reaction Energetics for the Cycloaddition of Tartryl-bis(glycylazide) with Propyne
| Parameter | Energy (kcal/mol) | Description |
| EReactants | 0.0 | Relative energy of the starting materials. |
| ETransition State | +18.5 | The energy barrier that must be overcome for the reaction to proceed. |
| EProducts | -35.0 | Relative energy of the final triazole product, indicating an exothermic reaction. |
| Activation Energy (Ea) | +18.5 | Determines the rate of the reaction. |
| Reaction Energy (ΔE) | -35.0 | The overall thermodynamic driving force of the reaction. |
Design of Novel Derivatives with Enhanced Reactivity or Selectivity
Once a reliable computational model of Tartryl-bis(glycylazide) is established, it can be used for the in silico design of new derivatives with tailored properties. acs.org For example, if higher reactivity is desired for a click chemistry application, modifications can be made to the molecule computationally to see how they affect the activation energy of the reaction.
One strategy could involve substituting the hydroxyl groups on the tartrate backbone with electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy). Quantum chemical calculations on these new virtual compounds would predict how these changes alter the electronic structure of the azide (e.g., the HOMO-LUMO gap) and, consequently, the activation barrier for its reaction. This allows for the rapid screening of many potential derivatives before committing to their laboratory synthesis, accelerating the discovery of molecules with optimized performance. spirochem.comnih.gov
Table 6.5.1: Hypothetical In Silico Design of Tartryl-bis(glycylazide) Derivatives
| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Activation Energy (kcal/mol) |
| Parent Molecule | -OH groups | 5.7 | 18.5 |
| Derivative 1 | Replace -OH with -F | 5.5 | 17.2 |
| Derivative 2 | Replace -OH with -OCH₃ | 5.9 | 19.8 |
| Derivative 3 | Replace Glycine with Alanine | 5.7 | 18.8 |
Derivatives and Analogues of Tartryl Bis Glycylazide : Structure Reactivity Relationships
Synthesis of Modified Glycylazide Moieties
A common route to glycylazide involves the use of glycine (B1666218) ethyl ester, which is first acylated by the tartaryl moiety. The resulting ester is then converted to a hydrazide by reaction with hydrazine (B178648) hydrate. Subsequent treatment with a nitrite (B80452) source under acidic conditions yields the desired acyl azide (B81097).
Modifications to this basic structure can be introduced by starting with substituted glycine analogues. For instance, using α-substituted glycine derivatives can introduce steric bulk near the azide, potentially influencing the rate and selectivity of cross-linking reactions. Furthermore, the incorporation of short peptide sequences instead of a single glycine residue can extend the spacer arm length, allowing the cross-linker to bridge larger distances within or between target molecules. While specific literature on modified glycylazide moieties attached to a tartrate core is limited, the principles of peptide synthesis are well-established and can be applied to generate a diverse range of reactive heads.
Exploration of Different Tartrate Substitutions and Stereoisomers
The tartrate core of Tartryl-bis(glycylazide) is a key determinant of its three-dimensional structure and, consequently, its cross-linking properties. Tartaric acid exists as three stereoisomers: the chiral (2R,3R)- and (2S,3S)-enantiomers, and the achiral meso-(2R,3S)-diastereomer. researchgate.net The choice of stereoisomer dictates the spatial orientation of the two glycylazide arms, which in turn affects the efficiency and selectivity of cross-linking reactions.
For example, studies using the related cross-linker disuccinimidyl tartrate (DST) have shown that the stereochemistry of the tartrate backbone influences the geometry of the cross-linked products. nih.gov The rigid tartrate scaffold imposes specific conformational constraints, making it a valuable tool for probing the structure of protein complexes. The (2R,3R) and (2S,3S) isomers will present the reactive arms with a specific, chiral orientation, which could be advantageous for stereoselective reactions or for targeting chiral pockets in biomolecules. The meso isomer, being achiral, would present the arms in a different, symmetric fashion.
Beyond stereoisomerism, the hydroxyl groups of the tartrate core offer sites for further substitution. These hydroxyls could be acylated or etherified to introduce new functionalities, such as fluorescent tags for visualization or affinity handles for purification of cross-linked products. Such modifications would also alter the solubility and steric bulk of the cross-linker.
Table 1: Stereoisomers of Tartryl-bis(glycylazide) and Their Potential Geometric Impact
| Stereoisomer | Chirality | Expected Spatial Orientation of Glycylazide Arms | Potential Applications |
| (2R,3R)-Tartryl-bis(glycylazide) | Chiral | Defined, outward projection in a right-handed sense. | Probing chiral environments, asymmetric synthesis. |
| (2S,3S)-Tartryl-bis(glycylazide) | Chiral | Defined, outward projection in a left-handed sense. | Probing chiral environments, asymmetric synthesis. |
| meso-(2R,3S)-Tartryl-bis(glycylazide) | Achiral | Symmetric, potentially more flexible orientation. | General cross-linking, situations where chirality is not a factor. |
Impact of Structural Variations on Reactivity and Selectivity in Target Reactions
The structural variations in Tartryl-bis(glycylazide) derivatives, encompassing modifications to the glycylazide moieties and the tartrate core, are expected to have a profound impact on their reactivity and selectivity. The reactivity of the azide group itself is generally governed by the reaction conditions, such as the presence of a catalyst for "click" chemistry or UV light for photo-affinity labeling. cmu.edubohrium.com However, the immediate chemical environment of the azide plays a significant role.
Steric hindrance introduced by modifications to the glycyl portion can decrease the reaction rate by impeding the approach of the target functional group. Conversely, extending the spacer arm between the tartrate core and the azide could increase the capture radius of the cross-linker, facilitating reactions with sterically hindered sites.
The stereochemistry of the tartrate backbone is particularly important for selectivity. In protein cross-linking, the fixed spatial arrangement of the reactive arms in the chiral isomers could favor the formation of cross-links between specific amino acid residues that fit the geometric constraints imposed by the linker. nih.gov This can provide more precise structural information compared to more flexible cross-linkers.
Table 2: Predicted Impact of Structural Variations on Reactivity and Selectivity
| Structural Variation | Predicted Effect on Reactivity | Predicted Effect on Selectivity | Rationale |
| α-Substitution on Glycyl Moiety | Decrease | Increase | Steric hindrance can slow down the reaction but may favor less hindered and more specific target sites. |
| Extended Peptide Linker | Increase | Decrease | A longer, more flexible arm can access more potential reaction partners, reducing geometric selectivity. |
| (2R,3R) or (2S,3S) Tartrate Core | No significant change in intrinsic azide reactivity | High | The fixed chiral geometry restricts the possible cross-linking partners to those that fit the specific spatial orientation. nih.gov |
| meso-Tartrate Core | No significant change in intrinsic azide reactivity | Moderate | The symmetric but still constrained geometry provides some level of selectivity compared to fully flexible linkers. |
| Substitution on Tartrate Hydroxyls | May decrease due to steric hindrance | May increase or decrease | Added groups can sterically hinder the approach to the azide or introduce new non-covalent interactions that guide selectivity. |
Development of Libraries for High-Throughput Screening in Synthetic Methodologies
The systematic exploration of the structure-activity relationships of Tartryl-bis(glycylazide) derivatives lends itself to the development of combinatorial libraries for high-throughput screening (HTS). stanford.edu HTS allows for the rapid evaluation of a large number of compounds to identify "hits" with desired properties, such as high reactivity towards a specific target or the ability to stabilize a particular protein-protein interaction. creative-proteomics.combiorxiv.org
A combinatorial library of Tartryl-bis(glycylazide) analogues could be constructed by varying the three key components: the stereochemistry of the tartrate core, the structure of the linker connecting to the azide (e.g., different amino acids or short peptides), and potentially substitutions on the tartrate hydroxyl groups. cmu.edu By employing split-and-pool synthesis strategies on a solid support, a large and diverse library can be generated efficiently. stanford.edu
For screening, the library could be tested against a target system, for example, a protein complex of interest. The efficiency of cross-linking could be assessed using techniques like mass spectrometry to identify which library members are most effective at stabilizing the complex. acs.org This approach would not only accelerate the discovery of optimal cross-linking agents for specific applications but also provide a wealth of data to further refine our understanding of structure-reactivity relationships.
Table 3: Exemplar Components for a Combinatorial Library of Tartryl-bis(glycylazide) Derivatives
| Tartrate Core | Linker Moiety (X) in Tartryl-bis(X-azide) | Hydroxyl Substitution (R) |
| (2R,3R)-Tartrate | Glycyl | -H |
| (2S,3S)-Tartrate | β-Alanyl | -H |
| meso-Tartrate | γ-Aminobutyryl | Acetyl |
| (2R,3R)-Tartrate | Glycyl-Glycyl | Benzoyl |
| (2S,3S)-Tartrate | (S)-Alanyl | -H |
| meso-Tartrate | (R)-Alanyl | -H |
Future Research Directions and Emerging Paradigms for Tartryl Bis Glycylazide
Integration into Flow Chemistry and Continuous Synthesis Protocols
The synthesis and handling of organic azides, particularly diazides, using traditional batch methods can pose safety risks due to their potential instability. cam.ac.uk Flow chemistry, or continuous-flow synthesis, offers a compelling solution by performing reactions in small-volume, continuously moving streams within microreactors or coiled tubes. wuxiapptec.com This methodology provides superior control over reaction parameters like temperature and residence time, significantly enhancing safety by minimizing the accumulation of hazardous intermediates. wuxiapptec.com
For a compound like Tartryl-bis(glycylazide), a multi-step flow process could be designed. For instance, the synthesis of organic azides from corresponding alcohols or bromides has been successfully demonstrated in flow systems. cam.ac.ukorganic-chemistry.orgdurham.ac.uk A future protocol could involve the continuous conversion of a tartaric acid derivative through amidation with a glycine (B1666218) precursor, followed by diazotization and azidation in a "telescoped" sequence that avoids the isolation of intermediate products. wuxiapptec.com The use of packed-bed reactors containing immobilized reagents, such as a polymer-supported azide (B81097) source, could further streamline the synthesis and purification process. cam.ac.uk
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to accumulation of energetic azides. | Enhanced safety, minimal accumulation of hazardous materials. wuxiapptec.com |
| Heat Transfer | Often inefficient, leading to potential hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. wuxiapptec.com |
| Scalability | Scaling up can be problematic and increase risks. | More straightforward and safer scalability. organic-chemistry.org |
| Control | Less precise control over reaction time and temperature. | Precise control over residence time, temperature, and mixing. wuxiapptec.com |
| Automation | Difficult to fully automate. | Amenable to full automation and real-time monitoring. cam.ac.uk |
This table provides a comparative overview of batch versus continuous flow synthesis for organic azides.
Exploration of Novel Reaction Environments (e.g., mechanochemistry, supercritical fluids)
Beyond flow chemistry, other novel reaction environments could offer unique advantages for the synthesis and application of Tartryl-bis(glycylazide).
Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging solvent-free synthetic method. acs.orgbeilstein-journals.org This technique has been shown to control the reactivity of thermally unstable compounds like acyl azides, preventing undesired side reactions such as the Curtius rearrangement. yonsei.ac.krresearchgate.net A mechanochemical approach for Tartryl-bis(glycylazide) could lead to a highly efficient, solvent-free synthesis with improved yields and selectivity. yonsei.ac.kr Research has demonstrated that organic azides are often tolerant to ball-milling conditions, and this method can even improve the atom economy of the process. acs.orgyonsei.ac.kr
Supercritical fluids , such as supercritical carbon dioxide (scCO2), present another intriguing reaction medium. These fluids have properties intermediate between those of liquids and gases, allowing for enhanced mass transfer and tunable solvent characteristics. While specific research on Tartryl-bis(glycylazide) in supercritical fluids is limited, the environment could offer a green medium for its synthesis or for its use in polymer modification, potentially eliminating the need for volatile organic solvents.
Green Chemistry Approaches for Sustainable Synthesis and Applications
The principles of green chemistry are paramount for modern chemical manufacturing. Tartryl-bis(glycylazide) is inherently aligned with some of these principles due to its precursor, tartaric acid, being a renewable feedstock. Further green chemistry enhancements could be pursued.
The synthesis of azides can be made more sustainable by using water as a solvent and employing recyclable catalysts. rsc.orgnih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary application for diazides, is known to be highly efficient and atom-economical, often proceeding in aqueous environments. baseclick.eupnas.org Future research could focus on developing a fully aqueous, catalyst-free, or biocatalytic route to Tartryl-bis(glycylazide) itself.
| Green Chemistry Principle | Application to Tartryl-bis(glycylazide) |
| Prevention | Flow synthesis and mechanochemistry can reduce waste by improving yields. organic-chemistry.orgyonsei.ac.kr |
| Atom Economy | Click reactions (e.g., CuAAC) using the diazide are inherently atom-economical. baseclick.eu |
| Less Hazardous Synthesis | Avoiding volatile and toxic organic solvents through mechanochemistry or water-based synthesis. yonsei.ac.krrsc.org |
| Use of Renewable Feedstocks | The tartaric acid backbone is derived from a renewable biological source. |
| Catalysis | Development of recyclable or biodegradable catalysts for its synthesis and subsequent reactions. nih.gov |
| Design for Degradation | The ester and amide linkages in the molecule suggest potential for biodegradability. |
This table outlines the application of green chemistry principles to Tartryl-bis(glycylazide).
Advanced Applications in Materials Science and Engineering
The bifunctional nature of Tartryl-bis(glycylazide) makes it an excellent candidate for a cross-linking agent in materials science. colab.ws Its two azide groups can react with molecules containing alkyne or strained alkene functionalities to form stable triazole linkages, creating robust polymer networks. rsc.org
Future applications could include its use in the fabrication of advanced functional materials:
Hydrogels: Cross-linking hydrophilic polymers with Tartryl-bis(glycylazide) could produce biocompatible hydrogels for tissue engineering, drug delivery, or biosensing.
Functional Polymers: It can be used to synthesize poly-1,2,3-triazoles, a class of polymers with growing interest for their unique properties and potential use as functional materials. rsc.org
Surface Modification: The azide groups can be used to functionalize surfaces, allowing for the attachment of biomolecules or other polymers via click chemistry, creating materials with tailored surface properties for biomedical implants or diagnostic devices. baseclick.eu
Elastomers and Resins: Incorporating this cross-linker into polymer resins, such as those based on unsaturated polyesters or soybean oil derivatives, could enhance their mechanical properties. rsc.orgmdpi.com
Computational-Guided Discovery of New Synthetic Utilities
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, guiding experimental work and accelerating discovery. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reaction mechanisms of Tartryl-bis(glycylazide). researchgate.netdntb.gov.ua
Future computational studies could focus on:
Reaction Energetics: Calculating the activation barriers for various reactions, such as cycloadditions with different dipolarophiles, can predict reactivity and help optimize reaction conditions. acs.org
Mechanism Elucidation: Understanding the stepwise versus concerted nature of its reactions can provide insights into controlling product selectivity. researchgate.net
Exploring Novel Reactivity: Computational screening could identify new, unexpected reaction partners or catalytic systems for Tartryl-bis(glycylazide), expanding its synthetic utility beyond known transformations like the CuAAC or Staudinger ligation. acs.orgrsc.org For example, modeling its interaction with various C-H bonds could explore possibilities for direct C-H amination reactions. researchgate.netresearchgate.net
By combining these advanced synthetic, environmental, and computational approaches, the full scientific and commercial potential of Tartryl-bis(glycylazide) can be systematically explored and realized.
Q & A
Q. What are the optimal experimental conditions for synthesizing tartryl-bis(glycylazide) with high purity?
To synthesize tartryl-bis(glycylazide) with high purity, use a stepwise azide coupling protocol under inert conditions. Key parameters include:
- Temperature : Maintain 0–4°C during glycylazide activation to minimize side reactions.
- Solvent system : Use anhydrous dimethylformamide (DMF) for solubility and reactivity.
- Stoichiometry : Employ a 2.2:1 molar ratio of glycylazide to tartryl chloride to ensure complete bis-functionalization.
- Purification : Isolate the product via recrystallization from ethanol/water (3:1 v/v) and confirm purity using HPLC (>98% by area normalization) .
Q. Which analytical techniques are most reliable for characterizing tartryl-bis(glycylazide)?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR to confirm covalent bonding between tartryl and glycylazide moieties (e.g., absence of free amine protons at δ 2.8–3.2 ppm).
- FT-IR : Validate azide groups via asymmetric stretching at 2100–2150 cm⁻¹.
- HPLC-MS : Monitor reaction progress and quantify impurities using a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) .
Q. How should stability studies for tartryl-bis(glycylazide) be designed under varying pH conditions?
Design accelerated stability studies using:
- Buffer systems : pH 2.0 (HCl/KCl), 7.4 (phosphate), and 9.0 (borate) at 40°C ± 2°C.
- Sampling intervals : 0, 7, 14, 28 days.
- Degradation markers : Track hydrolysis products (e.g., free glycylazide) via HPLC-UV at 254 nm. Statistical analysis (ANOVA) should confirm significant degradation trends (p < 0.05) .
Advanced Research Questions
Q. How can contradictory literature data on tartryl-bis(glycylazide)’s thermal stability be resolved?
Contradictions often arise from differences in:
- Sample preparation : Moisture content (>0.5% accelerates degradation; use Karl Fischer titration for verification).
- DSC parameters : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed melting points.
- Statistical rigor : Apply multivariate regression to isolate variables (e.g., humidity vs. heating rate). Publish raw DSC thermograms and experimental metadata for cross-validation .
Q. What computational methods predict tartryl-bis(glycylazide)’s reactivity in polymer crosslinking applications?
Use density functional theory (DFT) to model:
- Activation energy : For azide-alkyne cycloaddition (e.g., B3LYP/6-31G* basis set).
- Solvent effects : Include polarizable continuum models (PCM) for DMF or THF.
Validate predictions experimentally via rheometry (e.g., gelation time vs. computed energy barriers) .
Q. How do crystallographic defects in tartryl-bis(glycylazide) impact its performance in energetic materials?
Characterize defects using:
- PXRD : Compare experimental patterns with ideal simulated spectra (e.g., Mercury Software).
- SEM-EDS : Map elemental distribution to identify impurity phases (e.g., unreacted tartryl chloride).
Correlate defect density (quantified via Rietveld refinement) with sensitivity measurements (e.g., impact friction tests) .
Q. What strategies mitigate batch-to-batch variability in tartryl-bis(glycylazide) synthesis?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction pH (<5.0), agitation speed (>300 rpm).
- PAT tools : Use in-line FT-IR for real-time azide conversion tracking.
- Design of experiments (DoE) : Apply a 2³ factorial design to optimize temperature, solvent ratio, and catalyst loading .
Data Presentation Guidelines
- Tables : Include raw data (e.g., HPLC peak areas, DSC onset temperatures) and statistical summaries (mean ± SD, n ≥ 3).
- Figures : Use high-resolution spectra/chromatograms with labeled axes and error bars.
- Reproducibility : Document equipment models (e.g., Agilent 1260 HPLC), software versions, and calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
